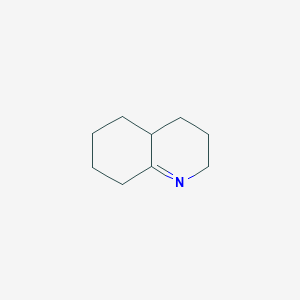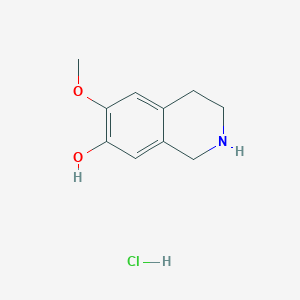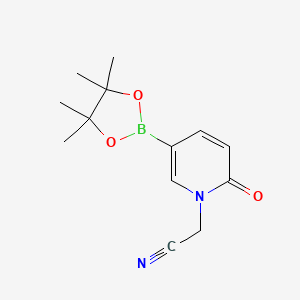
2,3,4,4a,5,6,7,8-octahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4,4a,5,6,7,8-octahydroquinoline is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinoline, where the aromatic ring is partially hydrogenated, resulting in a saturated bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,5,6,7,8-octahydroquinoline can be achieved through several methods. One common approach involves the hydrogenation of quinoline under high pressure in the presence of a catalyst such as palladium on carbon. The reaction typically occurs in a solvent like ethanol or acetic acid at elevated temperatures.
Another method involves the cyclization of appropriate precursors. For example, the reaction of cyclohexanone with ammonia or primary amines under acidic conditions can lead to the formation of this compound.
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert quinoline to its hydrogenated form.
化学反応の分析
Types of Reactions
2,3,4,4a,5,6,7,8-octahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: Electrophilic substitution reactions can occur on the nitrogen atom or the carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Fully saturated amines.
Substitution: Halogenated octahydroquinoline derivatives.
科学的研究の応用
2,3,4,4a,5,6,7,8-octahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4,4a,5,6,7,8-octahydroquinoline depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound, which is fully aromatic.
Decahydroquinoline: A fully saturated derivative.
Tetrahydroquinoline: A partially hydrogenated derivative with fewer hydrogen atoms added compared to 2,3,4,4a,5,6,7,8-octahydroquinoline.
Uniqueness
This compound is unique due to its specific degree of hydrogenation, which imparts distinct chemical and physical properties. Its partially saturated structure allows for a balance between stability and reactivity, making it a versatile compound for various applications.
特性
CAS番号 |
1074-06-2 |
|---|---|
分子式 |
C9H15N |
分子量 |
137.22 g/mol |
IUPAC名 |
2,3,4,4a,5,6,7,8-octahydroquinoline |
InChI |
InChI=1S/C9H15N/c1-2-6-9-8(4-1)5-3-7-10-9/h8H,1-7H2 |
InChIキー |
CHNGBZJSFRNNKJ-UHFFFAOYSA-N |
SMILES |
C1CCC2=NCCCC2C1 |
正規SMILES |
C1CCC2=NCCCC2C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![5-Chloro-2-(methylthio)thiazolo[5,4-b]pyridine](/img/structure/B3184243.png)

